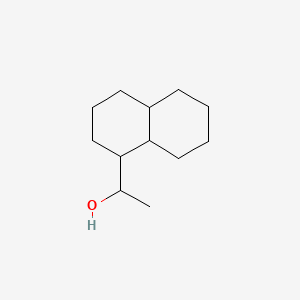
Decahydro-alpha-methylnaphthalene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-alpha-methylnaphthalene-1-methanol is a chemical compound with the molecular formula C12H22O. It is a secondary alcohol derived from decahydronaphthalene, which is a saturated hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to a decahydronaphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-alpha-methylnaphthalene-1-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The hydroxylation step can be achieved using various reagents, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the selective formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Decahydro-alpha-methylnaphthalene-1-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form decahydro-alpha-methylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of decahydro-alpha-methylnaphthalene.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Decahydro-alpha-methylnaphthalene-1-methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of decahydro-alpha-methylnaphthalene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Decahydro-alpha-methylnaphthalene-1-methanol can be compared with other similar compounds, such as:
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Alpha-methylnaphthalene: Contains an unsaturated naphthalene ring, making it more prone to hydrogenation reactions.
Naphthalene-1-methanol: Contains an unsaturated naphthalene ring with a hydroxyl group, making it more reactive in oxidation reactions.
The uniqueness of this compound lies in its saturated ring system and the presence of a hydroxyl group, which imparts specific chemical and biological properties that are distinct from its unsaturated counterparts.
Propriétés
Numéro CAS |
93963-34-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H22O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h9-13H,2-8H2,1H3 |
Clé InChI |
RWNIDCZYUGZZQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC2C1CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



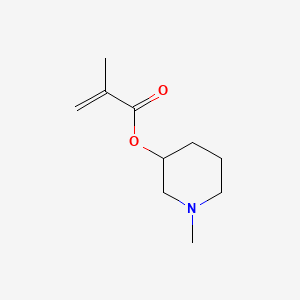


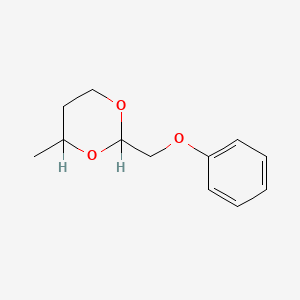

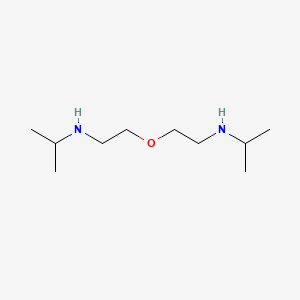


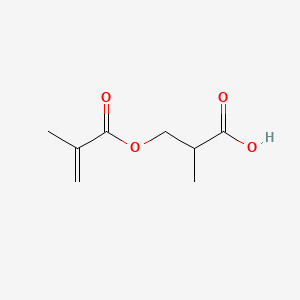
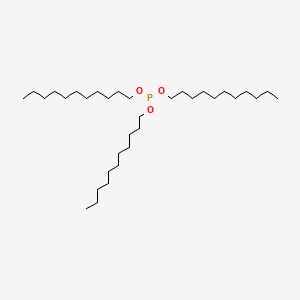
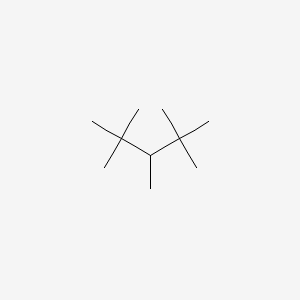

![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
